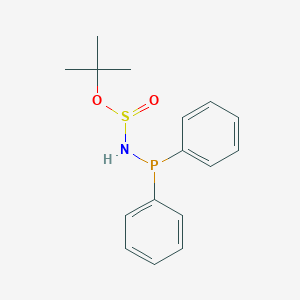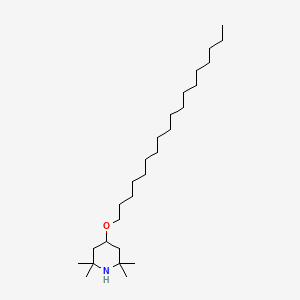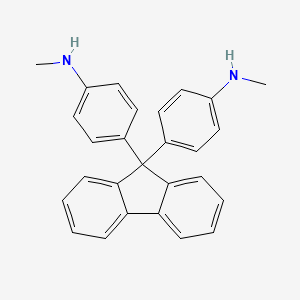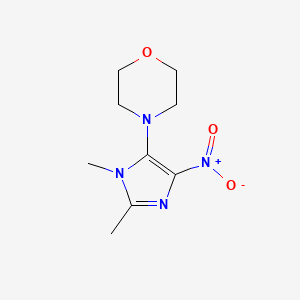
tert-Butyl (diphenylphosphanyl)sulfuramidoite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (diphenylphosphanyl)sulfuramidoite is an organophosphorus compound that features a tert-butyl group, diphenylphosphanyl group, and a sulfuramidoite moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (diphenylphosphanyl)sulfuramidoite typically involves the reaction of tert-butylphosphine with diphenylphosphanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (diphenylphosphanyl)sulfuramidoite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The tert-butyl and diphenylphosphanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.
Applications De Recherche Scientifique
tert-Butyl (diphenylphosphanyl)sulfuramidoite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of tert-Butyl (diphenylphosphanyl)sulfuramidoite involves its interaction with molecular targets through its phosphanyl and sulfuramidoite groups. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (diphenylphosphanyl)amine
- tert-Butyl (diphenylphosphanyl)oxide
- tert-Butyl (diphenylphosphanyl)thioether
Uniqueness
tert-Butyl (diphenylphosphanyl)sulfuramidoite is unique due to the presence of the sulfuramidoite moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s reactivity and stability, making it suitable for various applications in catalysis and material science .
Propriétés
Numéro CAS |
108836-40-4 |
|---|---|
Formule moléculaire |
C16H20NO2PS |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
[[(2-methylpropan-2-yl)oxysulfinylamino]-phenylphosphanyl]benzene |
InChI |
InChI=1S/C16H20NO2PS/c1-16(2,3)19-21(18)17-20(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 |
Clé InChI |
BIZBEICFYMGBIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OS(=O)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)

![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)

![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
